molecular formula C19H34N2O3 B6076565 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide

1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B6076565
M. Wt: 338.5 g/mol
InChI Key: QIRWWHSXMTVRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is a potent and selective inhibitor of the serine protease HtrA2/Omi, which plays a crucial role in apoptosis and neurodegenerative diseases. This compound has attracted significant attention from the scientific community due to its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of the serine protease HtrA2/Omi. This protease is involved in the regulation of apoptosis and is overexpressed in various neurodegenerative diseases. By inhibiting the activity of HtrA2/Omi, this compound can prevent cell death and promote cell survival.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of HtrA2/Omi, which is involved in the regulation of apoptosis. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide in lab experiments include its potent and selective inhibition of HtrA2/Omi, which makes it an ideal tool for studying the role of this protease in various diseases. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the research on 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide. One promising direction is the development of more potent and selective inhibitors of HtrA2/Omi, which could lead to the development of novel therapies for various diseases. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide involves several steps. The first step involves the reaction between 1-cyclohexylmethyl-4-(3-isopropoxypropyl)piperidine-3,4-dicarboxylic acid and thionyl chloride to form the corresponding acid chloride. This is followed by the reaction between the acid chloride and the amine to form the target compound.

Scientific Research Applications

1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to inhibit the activity of HtrA2/Omi, which is involved in the regulation of cell death. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.

properties

IUPAC Name

1-(cyclohexylmethyl)-6-oxo-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O3/c1-15(2)24-12-6-11-20-19(23)17-9-10-18(22)21(14-17)13-16-7-4-3-5-8-16/h15-17H,3-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRWWHSXMTVRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CCC(=O)N(C1)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide

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